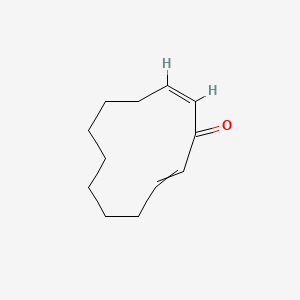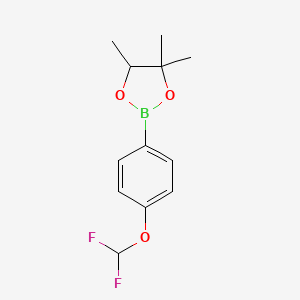
Testosterone Oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone Oleate is a synthetic ester of testosterone, a primary male sex hormone and anabolic steroid. It is formed by the esterification of testosterone with oleic acid. This compound is used in various therapeutic applications, particularly in hormone replacement therapy for men with low testosterone levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Testosterone Oleate is synthesized through the esterification of testosterone with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Testosterone Oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, such as ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of testosterone and oleic acid.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Testosterone Oleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular processes.
Medicine: Used in hormone replacement therapy to treat conditions such as hypogonadism and delayed puberty in males.
Industry: Employed in the formulation of various pharmaceutical products.
Mechanism of Action
Testosterone Oleate exerts its effects by binding to androgen receptors in target tissues. Once bound, the complex translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This leads to the activation of various signaling pathways involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and overall anabolic effects.
Comparison with Similar Compounds
Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Propionate
Comparison
Testosterone Oleate is unique due to its specific ester group, which influences its pharmacokinetic properties, such as absorption rate and half-life. Compared to Testosterone Enanthate and Testosterone Cypionate, this compound may have different release profiles and duration of action, making it suitable for specific therapeutic applications.
Properties
Molecular Formula |
C37H60O3 |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h11-12,28,31-34H,4-10,13-27H2,1-3H3/b12-11-/t31-,32-,33-,34-,36-,37-/m0/s1 |
InChI Key |
SWBGYSKCVKYHCT-YJCOOKQZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
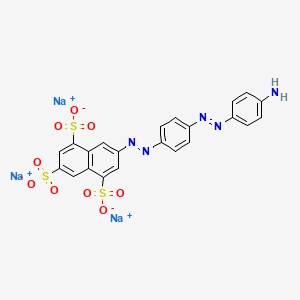

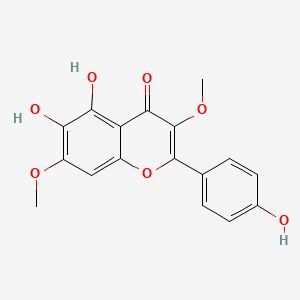
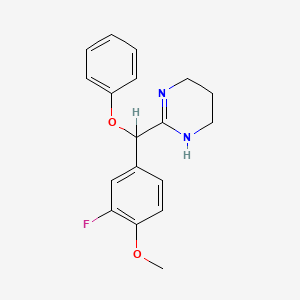
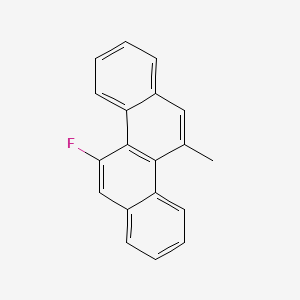

![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
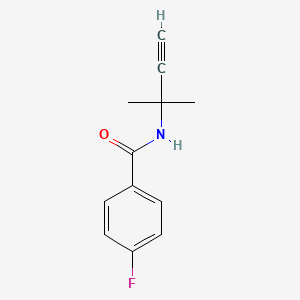

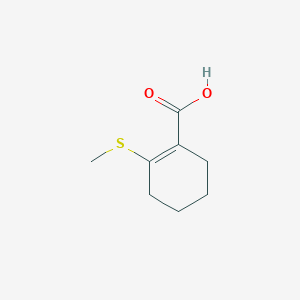
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
